[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone

Dravet syndrome anti-seizure screening zebrafish phenotype-based drug discovery

[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone (CAS 1427325-50-5), also designated JWH-018 N-(2-methylbutyl) isomer or JWH-073 2-methylbutyl homolog, is a synthetic cannabinoid belonging to the naphthoylindole family. It is a structural analog of JWH-018 (1-pentyl-3-(1-naphthoyl)indole), differing by a branched 2-methylbutyl N-alkyl chain in place of the linear n-pentyl chain.

Molecular Formula C24H23NO
Molecular Weight 341.4 g/mol
CAS No. 1427325-50-5
Cat. No. B589191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone
CAS1427325-50-5
SynonymsJWH 073 2-methylbutyl homolog
Molecular FormulaC24H23NO
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCCC(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C24H23NO/c1-3-17(2)15-25-16-22(20-12-6-7-14-23(20)25)24(26)21-13-8-10-18-9-4-5-11-19(18)21/h4-14,16-17H,3,15H2,1-2H3
InChIKeyVPSRJWNBSBKXAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JWH-018 N-(2-Methylbutyl) Isomer (CAS 1427325-50-5): Naphthoylindole Reference Standard for Forensic and Cannabinoid Research


[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone (CAS 1427325-50-5), also designated JWH-018 N-(2-methylbutyl) isomer or JWH-073 2-methylbutyl homolog, is a synthetic cannabinoid belonging to the naphthoylindole family . It is a structural analog of JWH-018 (1-pentyl-3-(1-naphthoyl)indole), differing by a branched 2-methylbutyl N-alkyl chain in place of the linear n-pentyl chain [1]. The compound is classified as an analytical reference standard intended exclusively for forensic and research applications; no biological activity data (CB1/CB2 receptor binding affinity, functional agonism, or in vivo pharmacology) have been reported for this specific compound as of the current literature . It was identified as one of only five synthetic cannabinoids (from a 370-compound library) demonstrating confirmed anti-seizure activity in a validated zebrafish model of Dravet syndrome [2].

Why JWH-018 N-(2-Methylbutyl) Isomer Cannot Be Substituted with Linear-Chain Naphthoylindole Analogs


The branched 2-methylbutyl N-alkyl chain of this compound introduces steric and conformational properties that are fundamentally distinct from linear-chain naphthoylindoles such as JWH-018 (n-pentyl) and JWH-073 (n-butyl) [1]. In the naphthoylindole series, N-alkyl chain structure is a primary determinant of CB1/CB2 receptor affinity and selectivity: the linear five-carbon pentyl chain of JWH-018 represents the optimum for CB1 binding (Ki = 9.0±5.0 nM), while shortening to four carbons (JWH-073, n-butyl) preserves CB1 affinity (Ki = 8.9±1.8 nM) but dramatically reduces CB2 affinity (Ki = 38.0±24.0 nM vs. 2.9±2.7 nM for JWH-018) [2]. The effect of chain branching at equivalent carbon count on cannabinoid receptor pharmacology has not been characterized for this compound—no receptor binding or functional data are published . Furthermore, in a direct phenotypic comparison within a Dravet syndrome zebrafish model, the structurally related JWH-018 adamantyl analog (compound #900799) failed to reduce epileptiform events, demonstrating that anti-seizure activity is not a class-wide property of naphthoylindoles and cannot be assumed for close structural analogs [3]. Generic substitution without consideration of chain branching architecture risks selecting a compound lacking the specific phenotypic profile documented for this isomer.

Quantitative Differentiation Evidence for [1-(2-Methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone (CAS 1427325-50-5)


Confirmed Anti-Seizure Activity in Dravet Syndrome Zebrafish Model vs. Inactive Structural Analog

In a blinded, two-stage phenotype-based screen of 370 synthetic cannabinoids using scn1lab homozygous mutant zebrafish (a validated Dravet syndrome model), JWH-018 N-(2-methylbutyl) isomer (compound #10690) significantly suppressed spontaneous epileptiform events in local field potential (LFP) recordings, while the JWH-018 adamantyl analog (compound #900799) did not [1]. Compound #10690 was tested at n=12 larvae; the negative control adamantyl analog at n=13; DMSO vehicle at n=17 [2]. The compound reduced both interictal-like (baseline range: 107–453 events/10 min) and ictal-like (baseline range: 1–10 events/10 min) electrographic seizure activity, with the paper describing 'near complete absence of events' following exposure [1].

Dravet syndrome anti-seizure screening zebrafish phenotype-based drug discovery synthetic cannabinoid

N-Alkyl Chain Structural Differentiation: Branched 2-Methylbutyl vs. Linear n-Pentyl and n-Butyl Chains

JWH-018 N-(2-methylbutyl) isomer features a branched five-carbon N-alkyl chain (2-methylbutyl), distinguishing it from the linear n-pentyl chain of JWH-018 and the linear n-butyl chain of JWH-073 . Class-level SAR established by Aung et al. (2000) demonstrates that in the 1-alkyl-3-(1-naphthoyl)indole series, CB1 receptor affinity is optimal with a linear five-carbon (n-pentyl) chain (JWH-018: CB1 Ki = 9.0±5.0 nM, CB2 Ki = 2.9±2.7 nM), while the four-carbon n-butyl chain (JWH-073) retains CB1 affinity (8.9±1.8 nM) but exhibits markedly reduced CB2 affinity (38.0±24.0 nM), representing an approximately 13-fold loss in CB2 binding [1]. No receptor binding data exist for the branched 2-methylbutyl variant; its pharmacological profile relative to these linear-chain benchmarks is unknown .

structure-activity relationship cannabinoid receptor N-alkyl chain naphthoylindole

High-Stringency Phenotypic Screening Selectivity: 1.35% Hit Rate from 370-Compound Library

In the Griffin et al. (2020) screen, only 5 out of 370 synthetic cannabinoids (1.35%) met the dual-confirmation criterion of reducing seizure-like swim behavior in a concentration-dependent manner (locomotion assay at 1, 10, and 100 µM) AND significantly suppressing electrographic epileptiform events in LFP recordings [1]. JWH-018 N-(2-methylbutyl) isomer (compound #10690) was one of these five confirmed hits [2]. An additional 20 compounds passed the initial locomotion screen but failed electrophysiological confirmation, and compound #900799 (JWH-018 adamantyl analog) was deliberately included as a negative control that had fallen below the locomotion hit threshold and served to validate the electrophysiology assay's discriminatory power [1].

phenotypic screening hit rate synthetic cannabinoid library drug discovery

Analytical Reference Standard Purity and Formulation Specifications for Reproducible Research

Cayman Chemical supplies this compound (Item No. 10690) as an analytical reference standard with purity ≥97%, supported by batch-specific Certificates of Analysis, QC sheets, and GC-MS data packs . The compound's 70 eV EI mass spectrum is archived in the Cayman Spectral Library, a searchable database of 2,000+ forensic drug standards, enabling direct spectral matching for forensic identification workflows . Documented solubility parameters include DMF (20 mg/mL), DMSO (10 mg/mL), and ethanol (20 mg/mL), with a stock solution supplied at 25 mg/mL in methanol; storage is specified at −20°C . These specifications contrast with generic chemical supplier offerings that may lack batch-level analytical characterization, certified purity documentation, or verified spectral reference data suitable for regulatory forensic analysis [1].

analytical reference standard purity specification forensic toxicology GC-MS spectral library

Lack of Published Biological Activity as a Research Opportunity: True Pharmacological Probe Status

Unlike JWH-018 and JWH-073, which have extensive published pharmacological profiles including receptor binding affinities, functional activity (cAMP accumulation, β-arrestin recruitment), in vivo tetrad assays, and human metabolite characterization, JWH-018 N-(2-methylbutyl) isomer has no published biological activity data as explicitly stated by the primary reference standard supplier . The only functional biological finding is the anti-seizure phenotype from the Griffin et al. (2020) zebrafish screen [1]. This absence of pharmacological characterization—combined with the structurally distinct branched N-alkyl chain—positions this compound as a genuine research probe for de novo SAR studies, rather than a pre-characterized tool compound with known pharmacology [2].

pharmacological probe SAR exploration unstudied cannabinoid research gap

Recommended Application Scenarios for JWH-018 N-(2-Methylbutyl) Isomer (CAS 1427325-50-5) Based on Quantitative Evidence


Forensic Toxicology: Certified Reference Standard for GC-MS Identification of Seized Synthetic Cannabinoid Materials

Forensic laboratories require authenticated reference standards with documented purity, batch-specific Certificates of Analysis, and verified mass spectral data for court-admissible identification of controlled substance analogs in seized materials . JWH-018 N-(2-methylbutyl) isomer (Cayman Item No. 10690) meets these requirements with ≥97% purity, batch-level QC documentation, and a 70 eV EI mass spectrum archived in the Cayman Spectral Library for direct spectral matching . The compound's distinct branched-chain architecture and unique InChI Key (VPSRJWNBSBKXAR-UHFFFAOYSA-N) enable unambiguous chromatographic and mass spectrometric differentiation from the linear-chain naphthoylindoles JWH-018, JWH-073, and JWH-019, which may co-occur in forensic casework samples . This application is directly supported by the compound's classification and intended use as an analytical reference standard .

Cannabinoid Receptor SAR Research: Probing the Pharmacological Consequences of N-Alkyl Chain Branching

The naphthoylindole SAR literature has extensively characterized the effects of linear N-alkyl chain length on CB1 and CB2 receptor binding, establishing that chain length modulates both affinity and CB1/CB2 selectivity . However, the pharmacological consequences of introducing a methyl branch at the C2 position of a five-carbon N-alkyl chain—creating the 2-methylbutyl substituent—remain completely unexplored, as no receptor binding or functional data exist for this compound . Academic or industrial laboratories pursuing cannabinoid receptor ligand discovery can procure this compound as a unique SAR probe to generate first-in-class data on how chain branching affects CB1/CB2 affinity, functional selectivity (G-protein vs. β-arrestin bias), and downstream signaling relative to the well-characterized linear benchmarks JWH-018 and JWH-073 . The availability of solubility data in DMF, DMSO, and ethanol facilitates direct use in radioligand binding and cell-based functional assays .

Drug-Resistant Epilepsy Research: Phenotypic Probe for Dravet Syndrome Cannabinoid Mechanism Studies

JWH-018 N-(2-methylbutyl) isomer demonstrated concentration-dependent reduction of seizure-like swim behavior and near-complete suppression of electrographic epileptiform events in scn1lab mutant zebrafish, a validated genetic model of Dravet syndrome . Only 5 of 370 screened synthetic cannabinoids (1.35%) achieved this dual-confirmation anti-seizure profile, and the structurally distinct JWH-018 adamantyl analog was inactive in the same assay, indicating that anti-seizure efficacy in this model is not a general property of naphthoylindoles . Epilepsy research groups investigating cannabinoid-mediated mechanisms of seizure suppression can employ this compound as a phenotypic probe to dissect the receptor targets (CB1, CB2, GPR55, or non-cannabinoid targets such as voltage-gated ion channels) underlying the anti-seizure phenotype, complementary to the well-studied phytocannabinoid cannabidiol . The compound's concentration-response data from 1–100 µM in the original screen provides a starting range for mechanistic follow-up studies .

Chemical Libraries and High-Throughput Screening: Validated Bioactive Cannabinoid for Phenotypic Screening Collections

Institutions maintaining annotated small-molecule screening libraries benefit from including compounds with documented bioactivity in disease-relevant phenotypic assays, as this annotation enriches hit triage and reduces false-positive pursuit . JWH-018 N-(2-methylbutyl) isomer is one of only five synthetic cannabinoids with confirmed anti-seizure activity validated through a rigorous two-stage screening cascade (locomotion plus electrophysiology) in a genetic epilepsy model, providing a high-confidence phenotype annotation that distinguishes it from the >364 other SCs in the original library that lacked this activity . Procurement of the Cayman-certified reference standard (Item No. 10690) ensures consistency with the compound tested in the published screen, avoiding batch-to-batch variability issues that can confound screening reproducibility . The compound's defined solubility profile across four solvents (methanol, DMF, DMSO, ethanol) supports its integration into automated liquid-handling workflows for 96-well and 384-well plate-based screening formats .

Quote Request

Request a Quote for [1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.